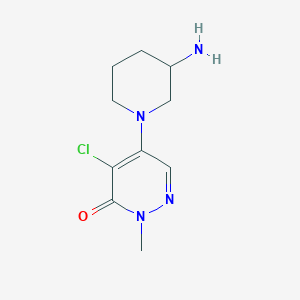

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one

Descripción

BenchChem offers high-quality 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c1-14-10(16)9(11)8(5-13-14)15-4-2-3-7(12)6-15/h5,7H,2-4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEXUYGSMLIBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)N2CCCC(C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is responsible for the inactivation of glucagon-like peptide-1 and glucagon-dependent insulinotropic polypeptide, which are incretin hormones that play a crucial role in blood glucose regulation .

Mode of Action

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one acts as a DPP-4 inhibitor . It selectively and continually inhibits DPP-4, thereby preventing the inactivation of the incretin hormones . This inhibition leads to an increase in insulin secretion that is dependent on blood glucose concentration, which helps control blood glucose levels .

Biochemical Pathways

The compound’s action affects the pathway of glucose regulation. By inhibiting DPP-4, it prevents the inactivation of incretin hormones, which are involved in the regulation of insulin secretion . This results in increased insulin secretion and improved blood glucose control .

Pharmacokinetics

The pharmacokinetic properties of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one include its absorption, distribution, metabolism, and excretion (ADME). When administered orally, the compound is absorbed and distributed in the body . It is metabolized into an active metabolite M-I via N-demethylation mainly by CYP2D6 . The compound is excreted in the urine, with a cumulative urinary excretion rate of up to 75.96% . These properties impact the compound’s bioavailability and effectiveness.

Result of Action

The primary molecular effect of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one’s action is the inhibition of DPP-4 . This leads to an increase in the concentration of active incretin hormones in the blood, promoting insulin secretion . On a cellular level, this results in improved control of blood glucose levels .

Action Environment

The action, efficacy, and stability of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one can be influenced by various environmental factors. For instance, the compound’s absorption and effectiveness can be affected by the presence of food . Furthermore, the compound’s metabolism and excretion can be influenced by the individual’s renal function . Understanding these factors is crucial for optimizing the use of the compound in different individuals and conditions.

Análisis Bioquímico

Biochemical Properties

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting their catalytic activities. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and function .

Cellular Effects

The effects of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for evaluating its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ dysfunction . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, thereby influencing metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization within the cell .

Transport and Distribution

The transport and distribution of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. For example, the compound may be transported into specific cellular compartments where it exerts its effects on target molecules .

Actividad Biológica

5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound's chemical structure includes a pyridazine ring with an amino group and a chloro substituent, contributing to its reactivity and biological interactions. Its molecular formula is with a molecular weight of 256.73 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H17ClN4O |

| Molecular Weight | 256.73 g/mol |

| CAS Number | 1710195-49-5 |

| IUPAC Name | 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one |

Synthesis

The synthesis of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-methylpyridazin-3-one with 3-aminopiperidine, often using solvents like ethanol or dimethylformamide (DMF) and catalysts to enhance yield.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key cellular pathways. The presence of the aminopiperidine moiety allows for hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, such as kinases or phosphodiesterases.

- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.

- Cellular Pathway Interference : By affecting signaling pathways, it may alter cell proliferation or apoptosis.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression or anxiety.

- Cancer Therapy : Preliminary studies show promise in inhibiting tumor growth through enzyme inhibition related to cancer metabolism.

- Antimicrobial Activity : Some studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study 1: Anticancer Activity

A study investigated the effects of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one on cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study assessed its neuroprotective effects in animal models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function, highlighting its therapeutic potential in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.